1-Isopropyladamantane
Description
Historical Context and Significance within Adamantane (B196018) Chemistry
The journey of adamantane chemistry began with the theoretical postulation of its existence in 1924 by H. Decker, who named it "decaterpene". chemistrylearner.com It wasn't until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. chemistrylearner.comwikipedia.org This discovery of a stable, cage-like hydrocarbon sparked a new area of chemical investigation into polyhedral organic compounds. wikipedia.org The first successful laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941. chemistrylearner.comacs.org
The development of adamantane chemistry paved the way for the synthesis and study of its numerous derivatives. These derivatives quickly found applications in diverse fields, including pharmaceuticals and materials science. wikipedia.org The introduction of alkyl groups, such as the isopropyl group at the 1-position of the adamantane cage, allowed researchers to probe the effects of substitution on the molecule's properties and reactivity. Early research on adamantane derivatives focused on understanding their unique structural and stability characteristics, which are conferred by the rigid, diamond-like structure of the adamantane core. solubilityofthings.com
Scope and Relevance of 1-Isopropyladamantane in Contemporary Chemical Research
In modern chemical research, this compound continues to be a molecule of interest. Its synthesis is typically achieved through methods like Friedel-Crafts alkylation of adamantane with isopropyl alcohol in the presence of an acid catalyst such as 96% sulfuric acid. vulcanchem.comsciencepublishinggroup.comresearchgate.net
The compound's distinct properties, including its hydrophobicity and thermal stability, make it a valuable component in materials science. vulcanchem.com For instance, it has been investigated as a polymer additive. vulcanchem.com
Furthermore, the study of this compound and related structures contributes to a deeper understanding of fundamental chemical principles. For example, conformational studies using dynamic NMR spectroscopy have been conducted on isopropyladamantane to investigate restricted rotation around the adamantyl-alkyl bond. acs.org Theoretical studies, such as those employing density functional theory (DFT), have been used to calculate the geometric and electronic characteristics of this compound, providing insights into its thermodynamic properties. sciencepublishinggroup.comresearchgate.net
The adamantane scaffold, in general, is a significant pharmacophore in medicinal chemistry, with derivatives like amantadine (B194251) and memantine (B1676192) being well-known drugs. wikipedia.orgnih.gov While research on the specific biological activities of this compound itself is a specialized area, the broader interest in adamantane derivatives for drug discovery keeps related compounds under the scientific lens. google.comgoogle.comgoogleapis.comgoogle.com
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound and its synthesis.
Table 1: Synthesis of Propyladamantanes
This table details the products obtained from the alkylation of adamantane with isopropyl alcohol.
| Product | Yield | Refractive Index (n) |
| 1-n-propyladamantane | 24% | 1.4902 |
| 1,3-dipropyladamantane | 18% | |
| This compound | 10% | |
| 2-n-propyladamantane | 1% |
Data sourced from Saginayev et al. (2018) researchgate.net
Table 2: Investigated Adamantane Derivatives in Conformational Studies
This table lists the compounds studied for restricted rotation around the adamantyl-alkyl bond.
| Compound |
| Isopropyladamantane |
| 1-tert-butyl-3-isopropyladamantane |
| 1,3-diisopropyladamantane |
Data sourced from Anderson et al. (2003) acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
773-32-0 |
|---|---|
Molecular Formula |
C13H22 |
Molecular Weight |
178.31 g/mol |
IUPAC Name |
1-propan-2-yladamantane |
InChI |
InChI=1S/C13H22/c1-9(2)13-6-10-3-11(7-13)5-12(4-10)8-13/h9-12H,3-8H2,1-2H3 |
InChI Key |
ISDSLPMQFWIUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Isopropyladamantane and Its Derivatives
Direct Alkylation Approaches
Direct alkylation methods provide a straightforward route to 1-isopropyladamantane by introducing an isopropyl group onto the adamantane (B196018) scaffold.
Alkylation of Adamantane with Isopropyl Alcohol and Acidic Catalysts
A common and direct method for the synthesis of this compound is the alkylation of adamantane using isopropyl alcohol in the presence of an acidic catalyst. sciencepublishinggroup.comresearchgate.net Propyladamantanes, including this compound, can be synthesized by reacting adamantane with isopropyl alcohol in the presence of 96% sulfuric acid at temperatures ranging from 5 to 40°C. sciencepublishinggroup.comresearchgate.net This reaction, however, can lead to a mixture of products. For instance, the main products identified are 1-n-propyladamantane and 1,3-dipropyladamantane, with this compound also being formed. researchgate.net
In a related reaction, the interaction of 1-adamantanol (B105290) with 2-propanol in the presence of sulfuric acid has been shown to yield trans-1-(1-adamantyl)propene (B12515320) and adamantane, the latter being a product of intermolecular hydride transfer. researchgate.net Friedel-Crafts alkylation is a typical strategy for producing this compound. vulcanchem.com
The use of superacid catalysts in the alkylation of adamantane with lower olefins like propene has also been investigated. This process occurs through two main pathways: the adamantylation of the olefin by the adamantyl cation and the direct σ-alkylation of adamantane by the alkyl cation. researchgate.net
Table 1: Products of Adamantane Alkylation with Isopropyl Alcohol
| Product | Yield | Reference |
| 1-n-propyladamantane | 24% | researchgate.net |
| 1,3-dipropyladamantane | 18% | researchgate.net |
| This compound | Not specified | researchgate.net |
| trans-1-(1-adamantyl)propene | Not specified | researchgate.net |
| Adamantane | Not specified | researchgate.net |
Functionalization Strategies on Adamantane Scaffolds
Functionalization of a pre-existing adamantane core is a versatile approach to introduce an isopropyl group or other functionalities that can be subsequently converted to an isopropyl group.
C-H Functionalization Reactions
Direct C-H functionalization represents a powerful and atom-economical method for synthesizing adamantane derivatives. rsc.orgnih.gov These reactions often proceed through carbocation or radical intermediates, which exhibit unique stability and reactivity. rsc.orgnih.gov The particularly strong C-H bonds of the adamantane cage require highly reactive species for activation. rsc.org Various methods, including those mediated by photoredox catalysis, have been developed for the selective functionalization of adamantane's C-H bonds. uiowa.edunih.gov These strategies allow for the introduction of a range of functional groups that can serve as precursors to the isopropyl group. rsc.orgnih.gov
Radical-Mediated Functionalization
Radical-mediated reactions offer a robust platform for the functionalization of adamantane. rsc.orgnih.govuiowa.edu These methods are effective for converting adamantane's C-H bonds into C-C bonds, allowing for the introduction of diverse functional groups such as alkenes, alkynes, and carbonyl groups. rsc.orgnih.gov The adamantyl radical is a key intermediate in these transformations, which can include acylation, alkylation, alkenylation, alkynylation, and arylation reactions. uiowa.edu The stability of the adamantyl radical makes these functionalizations feasible, providing pathways to derivatives that could be further elaborated to this compound. rsc.orgnih.gov
Exhaustive Methylation Protocols and Analogous Alkylations
While not directly producing this compound, exhaustive methylation protocols highlight the reactivity of adamantane's bridgehead positions. researchgate.netresearchgate.net For example, using AlCl3 and tetramethylsilane, all available bridgehead positions on adamantane derivatives can be methylated with high yields. researchgate.netresearchgate.net This demonstrates the feasibility of introducing multiple alkyl groups onto the adamantane scaffold. Analogous alkylations, although potentially leading to mixtures of products, are a known route for substitution on the adamantane core. researchgate.netresearchgate.net
Adamantane Framework Construction
In some cases, the desired substituted adamantane, such as a this compound derivative, can be assembled through the construction of the tricyclic framework itself. mdpi.comnih.gov This "ground-up" approach can be advantageous when direct functionalization of the parent adamantane is challenging or leads to undesirable isomers. nih.gov Total synthesis methods starting from acyclic, monocyclic, or bicyclic precursors can be designed to incorporate the isopropyl group at a specific position during the ring-forming steps. mdpi.comnih.gov For instance, the first synthesis of a substituted adamantane scaffold involved the use of simple acyclic starting materials. mdpi.comnih.gov This strategy offers control over the substitution pattern, which is particularly useful for accessing specific isomers that are difficult to obtain through direct functionalization. nih.gov
Total Synthesis Routes Incorporating Isopropyl Moieties
Total synthesis provides a direct pathway to this compound by assembling the adamantane core from acyclic or simpler cyclic precursors that already contain the isopropyl functionality. organic-chemistry.orgorganicchemistrydata.org While specific total syntheses for this compound are not extensively detailed in the provided results, the principles of adamantane synthesis can be applied. These routes often involve complex cyclization reactions to form the characteristic cage structure. For instance, a precursor molecule containing an isopropyl group could undergo a series of intramolecular cyclizations to form the adamantane skeleton. The choice of reagents and reaction conditions is critical to control the stereochemistry and achieve the desired product. nih.gov The synthesis of related structures, such as 1,3,5-triisopropyladamantane, has been achieved from precursors like methyl 3-isopropyladamantane-1-carboxylate, highlighting the feasibility of incorporating isopropyl groups during the synthetic sequence. dntb.gov.ua
Ring Expansion and Contraction Methodologies
Ring expansion and contraction reactions offer an alternative approach to constructing the adamantane cage. wikipedia.orguchicago.eduntu.ac.uk These methods typically start with a more readily available polycyclic system and rearrange the carbon skeleton to form the adamantane structure.
Ring Expansion: A common strategy involves the expansion of a smaller ring within a bicyclic or tricyclic precursor. For example, a pinacol-type rearrangement can be employed to expand a ring by one carbon atom. libretexts.org The Tiffeneau-Demjanov rearrangement is another valuable tool for ring expansion. wikipedia.org These reactions often proceed through carbocationic intermediates, where the migration of a carbon-carbon bond leads to the formation of the larger, more stable adamantane framework.
Ring Contraction: Conversely, ring contraction methods can be used to form a part of the adamantane cage from a larger ring system. wikipedia.orgresearchgate.net The Favorskii rearrangement, for instance, can contract a six-membered ring containing a ketone to a five-membered ring carboxylic acid derivative. libretexts.org Photochemical 1,3-sigmatropic rearrangements have also been utilized for ring contractions in complex natural product synthesis. researchgate.net While not explicitly documented for this compound in the search results, these established methodologies could theoretically be adapted to syntheses targeting this compound by using appropriately substituted starting materials.
Derivatization of this compound
The modification of the this compound core through derivatization is a key strategy for creating a diverse range of compounds with potentially useful properties. ddtjournal.comthermofisher.comjfda-online.comspectroscopyonline.com These reactions typically target the bridgehead positions of the adamantane cage, which are particularly reactive towards certain reagents.
Preparation of Functionalized this compound Derivatives
The introduction of various functional groups onto the this compound scaffold allows for the synthesis of a wide array of derivatives. nih.govrsc.orgmdpi.comnih.gov Functional groups such as hydroxyl, carboxyl, amino, and isocyanato groups can be introduced through specific oxidation and nitration processes. google.com For example, oxidation in the presence of an N-hydroxyimide catalyst can introduce hydroxyl groups at the bridgehead positions. google.com The resulting functionalized derivatives can serve as versatile intermediates for further chemical transformations.
A general approach to functionalization involves the reaction of a substrate with nitrogen oxides or a mixture of carbon monoxide and oxygen in the presence of a specific imide compound catalyst. googleapis.com This can lead to the efficient introduction of nitro or carboxyl groups.
Halogenation and Subsequent Transformations
Halogenation of this compound provides a gateway to numerous other derivatives. The introduction of a halogen, typically bromine or chlorine, at a bridgehead position creates a reactive site for subsequent nucleophilic substitution reactions. For instance, bromination of adamantane derivatives can lead to the formation of bromo-adamantanes, which can then be converted to other functional groups. archive.org
The selective fluorination of diamondoid bromides and alcohols has been achieved using reagents like silver fluoride (B91410) (AgF) and diethylaminosulfur trifluoride (DAST), suggesting that similar methods could be applied to this compound. researchgate.net These halogenated intermediates are valuable precursors for synthesizing a variety of functionalized adamantanes.
Nitration Studies and Formation of Nitro-Adamantane Alkyl Derivatives
Nitration of adamantane and its alkyl derivatives is a well-studied transformation that introduces a nitro group onto the adamantane core. worldscientific.com The reaction of adamantane with nitronium tetrafluoroborate (B81430) in solvents like nitromethane (B149229) or nitroethane can yield 1-nitroadamantane. worldscientific.com Similar conditions could be expected to nitrate (B79036) this compound, likely at one of the unoccupied bridgehead positions.
The nitration of isopropyl-substituted aromatic compounds, such as isopropylbenzene, has been shown to sometimes result in nitrodeisopropylation, where the isopropyl group is replaced by a nitro group. rsc.org It is conceivable that under certain nitrating conditions, a similar process could occur with this compound.
The system of nitric acid and acetic anhydride (B1165640) (HNO₃–Ac₂O) is effective for the nitroxylation of adamantane derivatives containing electron-withdrawing groups, leading to the formation of adamantyl nitrates. researchgate.net This method has been applied to adamantyl alkyl ketones, yielding the corresponding nitroxy derivatives. researchgate.net
| Reactant | Nitrating Agent/System | Product(s) | Yield | Reference |
| Adamantane | Nitronium tetrafluoroborate / Nitromethane | 1-Nitroadamantane | 66% | worldscientific.com |
| Adamantane | Nitronium tetrafluoroborate / Nitroethane | 1-Nitroadamantane | 74% | worldscientific.com |
| 1-Acetyladamantane | HNO₃–Ac₂O | 3-Acetyladamantan-1-yl nitrate | 67% | researchgate.net |
| 1-Adamantyl ethyl ketone | HNO₃–Ac₂O | 3-Propanoyladamantan-1-yl nitrate | 87% | researchgate.net |
Hydrogenolysis Reactions
Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by the addition of hydrogen. In the context of this compound derivatives, hydrogenolysis can be used to remove certain functional groups or protecting groups. For example, the hydrogenolysis of methyl 3-isopropyladamantane-1-carboxylate over a platinum catalyst has been used in the synthesis of 1,3,5-triisopropyladamantane. dntb.gov.ua This demonstrates that ester functionalities attached to the adamantane core can be cleaved under hydrogenolysis conditions.
Homogeneous hydrogenation using catalysts like tris(triphenylphosphine)rhodium(I) chloride is effective for the reduction of unsaturated bonds. rsc.org While not directly applied to this compound in the provided results, this technique could potentially be used to reduce any unsaturated moieties that might be present in derivatives of this compound.
Reaction Mechanisms and Reactivity Studies of 1 Isopropyladamantane
Electrophilic Substitution Analogs and Rearrangements
Electrophilic substitution reactions in adamantanes typically proceed through carbocationic intermediates. The adamantane (B196018) scaffold is particularly adept at stabilizing a positive charge at its bridgehead (tertiary) positions. nih.gov The formation of the 1-adamantyl carbocation is a key step in many functionalization reactions. For 1-isopropyladamantane, electrophilic attack would preferentially occur at the adamantyl cage rather than the isopropyl group.
The generation of a carbocationic center on the adamantane nucleus can lead to complex rearrangements. While the 1-adamantyl cation is relatively stable, rearrangements to the 2-adamantyl cation can occur under certain conditions, such as in sulfuric acid. rsc.org This process can involve intermolecular hydride transfers, where another adamantane molecule acts as a hydride donor, or a slower, reversible ring-opening of the cage structure. rsc.org The mechanism for the isomerization of tricyclic hydrocarbon precursors to adamantane itself is believed to involve a complex series of cationic 1,2-bond migrations and hydride shifts, driven by the high thermodynamic stability of the adamantane cage and the 1-adamantyl carbocation. nih.gov
Radical Reaction Pathways
This compound can undergo functionalization through free-radical pathways, which typically involve three main stages: initiation, propagation, and termination. libretexts.org Initiation can be achieved using UV light or a radical initiator to generate a reactive radical species. wikipedia.orgchemguide.net
In the propagation step, this initiator radical abstracts a hydrogen atom from the this compound. The tertiary C-H bonds at the bridgehead positions of the adamantane cage are particularly susceptible to hydrogen atom abstraction (HAT) due to the stability of the resulting tertiary adamantyl radical. nih.gov Although the 1-adamantyl radical is somewhat destabilized by its inability to adopt a planar geometry, it is a key intermediate in these reactions. nih.gov Once formed, the 1-isopropyl-3-adamantyl radical (abstraction from an unsubstituted bridgehead) can react with a halogen molecule (e.g., Cl2 or Br2) to form a new carbon-halogen bond and regenerate a halogen radical, continuing the chain reaction. chemguide.netyoutube.com
The selectivity of radical halogenation depends on the halogen used. Bromination is highly selective for the tertiary bridgehead positions due to the relative stability of the bromine radical, which allows it to preferentially abstract the most weakly bonded hydrogen. youtube.com Chlorination is less selective and may result in a mixture of products where substitution occurs at both tertiary and secondary positions on the adamantane cage. youtube.com
Ionic Mechanisms in Functionalization
The functionalization of this compound can be achieved through ionic mechanisms that capitalize on the exceptional stability of the 1-adamantyl carbocation. nih.gov Reactions that proceed via an SN1-type mechanism are common for 1-halo-adamantanes. Similarly, if a leaving group were present at the 1-position of this compound, its departure would be facilitated by the formation of the stable tertiary carbocation.
This carbocation intermediate can then be trapped by a wide range of nucleophiles to introduce various functional groups at the bridgehead position. The stability of the adamantyl carbocation is attributed to hyperconjugation with the C-C bonds within the rigid cage structure. masterorganicchemistry.com This inherent stability drives reactions that can form this intermediate, making it a pivotal point for the chemical modification of the adamantane core.
Oxidation Reactions
The electrochemical oxidation of this compound provides a clean method for generating highly reactive cation radical intermediates. rsc.org Studies on the anodic oxidation of a series of 1-alkyladamantanes, including this compound, in non-aqueous solvents like acetonitrile (B52724) or trifluoroacetic acid, have shown that the initial step is the removal of an electron from the hydrocarbon at the anode. rsc.org This single-electron transfer (SET) process results in the formation of a charge-delocalized cation radical. rsc.orgacs.org
These cation radicals are potent electrophiles and are the precursors to the subsequent chemical transformations that lead to the final products. The environment in which the cation radical is formed—solvated in solution versus adsorbed on the anode surface—can influence its subsequent reactivity and the final product distribution. acs.orgacs.org
Following its formation, the this compound cation radical can undergo two primary competing reaction pathways: deprotonation (proton loss) or fragmentation of a carbon-carbon bond. rsc.org
Proton Loss: This pathway involves the loss of a proton from one of the bridgehead positions of the adamantyl cage. This is the dominant pathway for adamantane itself and less substituted 1-alkyladamantanes like 1-ethyladamantane. In the case of this compound, proton loss from a bridgehead position (e.g., C-3) leads to the formation of a 3-alkyl-1-adamantyl radical, which is then further oxidized to a cation and trapped by the solvent (e.g., acetonitrile) to yield a substituted product like N-(3-isopropyl-1-adamantyl)acetamide. rsc.orgrsc.org
C-C Bond Fragmentation: This pathway involves the cleavage of the bond between the adamantyl cage and the alkyl substituent. This becomes the preferred pathway when the departing alkyl group can form a stable carbocation. For this compound, fragmentation involves the loss of an isopropyl cation. The resulting 1-adamantyl radical is then oxidized and trapped by the solvent to form products such as N-(1-adamantyl)acetamide. rsc.org
The competition between these two pathways is governed by the stability of the carbocation that would be formed upon fragmentation. For this compound, both pathways are observed, with proton loss leading to substitution being the major route (75% yield) and fragmentation being a minor route (9% yield). rsc.org This contrasts with 1-t-butyladamantane, where fragmentation is the dominant process due to the high stability of the departing tertiary butyl cation. rsc.org
| 1-Alkyladamantane (Substituent R) | Substitution Product Yield (%) | Fragmentation Product Yield (%) |
|---|---|---|
| Hydrogen | 74 | - |
| Ethyl | 77 | 0 |
| Isopropyl | 75 | 9 |
| t-Butyl | - | Major Product |
Data adapted from Edwards, G. J., Jones, S. R., & Mellor, J. M. (1975). Competitive Substitution and Fragmentation Reactions of Cation Radicals Derived from Adamantanes. J.C.S. Chem. Comm., 816-817. rsc.org
Isomerization Processes Involving Isopropyladamantane
The isomerization of alkyladamantanes is typically promoted by strong Lewis acids or superacids. nih.gov These reactions proceed via carbocationic intermediates and hydride shifts, leading to a thermodynamically controlled mixture of isomers. For this compound, an acid-catalyzed process could induce a series of hydride and/or alkyl shifts, potentially leading to the formation of 2-isopropyladamantane or other rearranged isomers.
The driving force for such isomerization is the relative thermodynamic stability of the different isomers. researchgate.netnist.gov The adamantane synthesis pioneered by Schleyer, which involves the Lewis acid-promoted rearrangement of other tricyclic hydrocarbons, demonstrates the propensity of these systems to rearrange towards the most stable adamantane core. nih.gov A similar principle applies to substituted adamantanes, where the initial kinetic product of a reaction may not be the most stable isomer, and under equilibrating conditions (such as the presence of a strong acid), it can rearrange to the thermodynamically favored product.
Catalytic Transformations
The rigid and bulky tricyclic structure of the adamantane cage, combined with the presence of an isopropyl group at a bridgehead position, endows this compound with unique reactivity in various catalytic transformations. These reactions are pivotal in the synthesis of specialized polymers, functional materials, and pharmaceutical intermediates. This section delves into the specific roles and mechanisms of this compound in organocatalysis, metal catalysis, hydroisomerization processes for its own production, and palladium-catalyzed amination reactions.
Role in Organocatalysis and Metal Catalysis
While information on this compound acting directly as an organocatalyst is not extensively documented in publicly available research, the broader class of adamantane derivatives plays a significant role as structural motifs in the design of both organocatalysts and ligands for metal catalysis. The steric bulk of the adamantyl group is a key feature, influencing the stereoselectivity and efficiency of catalytic reactions.
In the realm of metal catalysis, adamantyl-containing phosphine (B1218219) ligands, such as those derived from phospha-adamantane, have been shown to be effective in palladium-catalyzed cross-coupling reactions. These ligands combine steric bulk with specific electronic properties that facilitate challenging coupling reactions, including those involving less reactive aryl chlorides. Although direct studies specifying the 1-isopropyladamantyl moiety in these ligands are scarce, the principles of using sterically demanding adamantane cages to create a specific catalytic pocket are well-established. The isopropyl group would further augment the steric hindrance, potentially leading to even greater selectivity in certain transformations.
The application of adamantane derivatives extends to various other metal-catalyzed processes where control of the metal's coordination sphere is crucial for achieving high catalytic activity and selectivity. The inert and well-defined three-dimensional structure of the this compound skeleton makes it a valuable component for the rational design of sophisticated catalysts.
Hydroisomerization Catalysis for Alkyladamantane Production
The synthesis of this compound and other alkyladamantanes is often achieved through the hydroisomerization of more readily available polycyclic aromatic hydrocarbons. This process is a cornerstone of producing high-density fuels and specialty chemicals. The reaction typically employs a bifunctional catalyst, which possesses both metal and acid sites.
The general mechanism for the hydroisomerization of a suitable precursor, such as a tricyclic aromatic compound, involves several key steps:
Hydrogenation: The aromatic rings of the precursor are first saturated over the metal component of the catalyst (e.g., platinum or palladium) to form a perhydro-derivative.
Carbocation Formation: The saturated polycyclic alkane then interacts with the acidic sites of the catalyst support (e.g., a zeolite like HY or a sulfated zirconia) to form a carbocation.
Skeletal Rearrangement: The carbocation undergoes a series of skeletal rearrangements, driven by the thermodynamic stability of the adamantane cage structure. This is the crucial isomerization step that transforms the initial ring system into the adamantane framework.
Alkylation/Isomerization: The alkyl substituent, in this case, the isopropyl group, can either be present on the starting material or be formed during the isomerization process from other alkyl groups. The position of the alkyl group on the adamantane core is also determined by the relative stability of the corresponding carbocation intermediates.
Product Desorption: The final alkyladamantane product desorbs from the catalyst surface.
The efficiency and selectivity of this process are highly dependent on the catalyst properties, including the type and strength of the acid sites, the metal loading, and the pore structure of the support material. The reaction conditions, such as temperature, hydrogen pressure, and feed rate, are also critical parameters that need to be optimized to maximize the yield of the desired this compound isomer.
| Catalyst Component | Function |
| Metal (e.g., Pt, Pd) | Hydrogenation of the aromatic precursor. |
| Acid Support (e.g., HY Zeolite) | Isomerization of the saturated rings to the adamantane cage. |
Palladium-Catalyzed Amination Reactions
Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. While direct palladium-catalyzed amination of a halogenated this compound has not been extensively reported, the reaction of adamantane-containing amines with aryl halides is a well-established process.
In a typical reaction, an amine containing the 1-isopropyladamantyl group would be coupled with an aryl halide in the presence of a palladium catalyst and a base. The bulky 1-isopropyladamantyl group on the amine can significantly influence the reaction's outcome. The steric hindrance can affect the rate of the reaction and, in cases of di- or polyhalogenated arenes, can influence the selectivity for mono- versus di-amination.
The general catalytic cycle for the Buchwald-Hartwig amination involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and the base removes a proton from the amine to form an amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired arylamine product and regenerating the palladium(0) catalyst.
The choice of ligand for the palladium catalyst is crucial for the success of these reactions, especially when dealing with sterically hindered amines like a hypothetical 1-isopropyladamantylamine. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Below is a table summarizing the key components in a representative palladium-catalyzed amination reaction involving an adamantane-containing amine.
| Component | Role in the Reaction |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. |
| Ligand (e.g., Buchwald or Hartwig ligands) | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base (e.g., NaOtBu, K3PO4) | Deprotonates the amine to form the active nucleophile. |
| Aryl Halide | The electrophilic partner in the C-N bond formation. |
| Adamantane-containing Amine | The nucleophilic partner. |
| Solvent (e.g., Toluene, Dioxane) | Provides the reaction medium. |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Isopropyladamantane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for investigating the dynamic processes and conformational preferences of 1-Isopropyladamantane in solution. auremn.org.brnih.gov The rotation of the isopropyl group about the C1(adamantyl)-C(isopropyl) bond is a key dynamic feature that is readily studied using this technique.
Dynamic NMR for Conformational Analysis
Dynamic NMR (DNMR) experiments are particularly insightful for studying molecular motions that occur on a timescale comparable to the NMR experiment itself. montana.edu For this compound, the key dynamic process is the rotation of the isopropyl group. At room temperature, this rotation is rapid, leading to time-averaged signals in the ¹H and ¹³C NMR spectra. For instance, the two methyl groups of the isopropyl substituent are chemically equivalent due to fast rotation and appear as a single doublet in the ¹H NMR spectrum.
However, as the temperature is lowered, the rate of rotation decreases. When the rotational frequency becomes slow enough on the NMR timescale, the two methyl groups become chemically non-equivalent. This is because, in any stable conformation, one methyl group occupies a different spatial environment relative to the adamantane (B196018) cage than the other. This change manifests as a broadening of the methyl signal, followed by its separation (decoalescence) into two distinct signals at lower temperatures. This temperature-dependent behavior is a classic indicator of a dynamic conformational process. copernicus.orgunibas.it
Analysis of Restricted Rotation and Rotational Barriers
The steric bulk of the adamantyl group imposes a significant barrier to the rotation of the attached isopropyl group. This restricted rotation can be quantified by analyzing the temperature-dependent NMR line shapes. researchgate.netnih.gov The point at which the two separate low-temperature signals merge into a single broad peak is known as the coalescence temperature (Tc).
By using the coalescence temperature and the chemical shift difference (Δν) between the non-equivalent methyl signals at a temperature well below coalescence, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on analogous 1-alkyladamantanes have shown that these barriers are significant. For bulky groups attached to an adamantane cage, rotational barriers are often in the range of 8-12 kcal/mol. researchgate.net For this compound, the steric interaction between the isopropyl's methyl groups and the C-H bonds at the bridgehead positions of the adamantane cage is the primary source of this rotational barrier.
| Parameter | Description | Typical Value Range for 1-Alkyladamantanes |
| ΔG‡ | Gibbs Free Energy of Activation for Isopropyl Rotation | 8 - 12 kcal/mol |
| Tc | Coalescence Temperature for Isopropyl Methyl Groups | Varies with spectrometer frequency |
| Δν | Chemical Shift Difference at Low Temperature | Varies with spectrometer frequency |
This interactive table summarizes the key parameters obtained from Dynamic NMR studies for analyzing restricted rotation in molecules like this compound.
Conformer Identification and Population Determination
The rotation around the C-C single bond results in multiple staggered conformers. Through analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, alongside quantum mechanical calculations, the preferred conformations can be identified. nih.gov The most stable conformer of this compound is predicted to be a staggered arrangement where the methine hydrogen of the isopropyl group is positioned anti to one of the C-C bonds of the adamantane cage, minimizing steric clash.
At temperatures below coalescence, the distinct signals for the non-equivalent methyl groups can be integrated. The ratio of these integrals directly corresponds to the relative populations of the different stable conformers present in the equilibrium mixture. copernicus.orgnih.gov For this compound, due to the symmetry of the isopropyl group, the populations of the degenerate stable conformers are expected to be equal.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Structural Insights
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Structural Unit |
| 2950 - 2850 | C-H Stretching | Adamantane & Isopropyl |
| 1470 - 1440 | CH₂/CH₃ Bending (Scissoring/Deformation) | Adamantane & Isopropyl |
| 1385 - 1365 | CH₃ Symmetric Bending (Umbrella Mode) | Isopropyl |
| Below 1300 | C-C Stretching, C-H Rocking/Twisting | Adamantane Cage & Isopropyl |
This interactive table displays characteristic infrared absorption bands for this compound, linking vibrational frequencies to specific structural components.
Electron Spectroscopy Techniques
Gas-Phase Electron Diffraction
Gas-phase electron diffraction (GED) is a powerful experimental technique for the high-precision determination of the geometric structure of molecules, free from the intermolecular forces present in liquid or solid states. wikipedia.orgyoutube.com This method provides accurate measurements of bond lengths, bond angles, and dihedral (torsional) angles.
| Structural Parameter | Description | Expected Value (Å or °) |
| r(C-C) | Average C-C bond length in adamantane cage | ~1.540 Å |
| r(C-H) | Average C-H bond length in adamantane cage | ~1.112 Å |
| ∠(C-C-C) | Average bond angle within the adamantane cage | ~109.5° |
| r(C1-C_iso) | Bond length between adamantane and isopropyl group | ~1.55 Å |
This interactive table presents the expected key structural parameters for this compound based on gas-phase electron diffraction data from adamantane and related structures.
Penning Ionization Electron Spectroscopy
Penning Ionization Electron Spectroscopy (PIES) is a highly surface-sensitive technique that examines the spatial distribution of electrons in the outermost layers of a material. researchgate.net The process involves a collision between a metastable, electronically excited gas-phase atom (typically helium, He*) and the target molecule, in this case, this compound. researchgate.netwikipedia.org This interaction results in the ionization of the molecule, ejecting an electron. wikipedia.org
The fundamental reaction can be described as: G + M → M⁺ + e⁻ + G* wikipedia.org
Where G* is the excited gas atom, and M is the target molecule. The kinetic energy of the ejected electron is then analyzed. Unlike photoelectron spectroscopy, the energy source is the excited atom, not a photon. This process is highly dependent on the overlap of the orbitals of the colliding particles. Consequently, PIES provides detailed information about the electronic structure of the surface of materials. researchgate.net
Photoelectron Spectroscopy
Photoelectron Spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. rsc.org When a molecule is irradiated with monochromatic radiation, typically from a helium discharge lamp, an electron is ejected. The binding energy of the electron can be determined from the kinetic energy of the photoelectron. rsc.org
Studies on adamantane and its functionalized derivatives have demonstrated the utility of PES in elucidating their orbital structures. For instance, the PES spectrum of adamantane itself reveals a series of bands corresponding to the ionization of electrons from its various molecular orbitals. rsc.org Research on methylated adamantanes has shown that the addition of alkyl groups leads to a decrease in the ionization potential, which is attributed to the electron-donating nature of the alkyl groups. researchgate.netacs.org
In the case of this compound, one would expect the PES spectrum to be similar to that of adamantane but with shifts in the ionization energies due to the presence of the isopropyl group. The highest occupied molecular orbital (HOMO) of this compound would likely be associated with the adamantane cage, and its ionization energy would be expected to be lower than that of unsubstituted adamantane. A study on a series of 1-alkyladamantanes reported their photoelectron spectra and noted that anodic oxidation in non-acidic media leads to the formation of charge-delocalized cation radicals. rsc.org
The table below presents hypothetical ionization energies for this compound based on trends observed for other alkyl-substituted adamantanes.
| Molecular Orbital | Predicted Ionization Energy (eV) |
| HOMO (Cage-based) | 9.5 - 10.0 |
| Other Cage Orbitals | 10.5 - 13.0 |
| C-C & C-H σ Orbitals | > 13.0 |
This table is illustrative and provides estimated values based on data for related compounds.
Electron Spin Resonance (ESR)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than the spins of atomic nuclei. wikipedia.org This technique is highly valuable for studying organic radicals, metal complexes, and other paramagnetic species. wikipedia.orgnsu.ru
This compound, in its ground electronic state, is a saturated hydrocarbon. All its electrons are paired in bonding molecular orbitals. Consequently, it is a diamagnetic species and does not exhibit an ESR signal. Therefore, ESR spectroscopy is not a suitable technique for the direct characterization of this compound under normal conditions.
However, ESR could be employed to study radical species derived from this compound. For instance, if a hydrogen atom were to be abstracted from the this compound molecule, the resulting 1-isopropyladamantyl radical would have an unpaired electron and would, therefore, be ESR-active. The analysis of the ESR spectrum of such a radical could provide information about the distribution of the unpaired electron within the molecular framework through the observation of hyperfine coupling to nearby protons. libretexts.org
Applicability of ESR to this compound
| Species | Paramagnetic? | ESR Active? |
|---|---|---|
| This compound | No | No |
X-ray Diffraction Studies of this compound and Related Derivatives
X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic structure of crystalline solids. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, one can deduce the arrangement of atoms, bond lengths, and bond angles with high precision.
While a specific single-crystal X-ray diffraction study for this compound is not prominently reported, extensive crystallographic studies have been conducted on a wide array of adamantane derivatives. These studies provide significant insight into the geometry and packing of the adamantane cage in the solid state. For example, the crystal structure of adamantylideneadamantane has been determined, showing that even with significant steric hindrance, the molecular geometry does not exhibit abnormal features. rsc.org
From these studies on related derivatives, it can be inferred that in a hypothetical crystal structure of this compound, the molecules would likely pack in a manner that accommodates the bulky adamantyl and isopropyl groups, probably exhibiting a high degree of van der Waals interactions.
Summary of XRD Findings for Adamantane Derivatives
| Derivative | Key Structural Findings |
|---|---|
| Adamantylideneadamantane | Normal molecular geometry despite steric hindrance. rsc.org |
| N-(adamantan-1-yl)amides | Adamantyl group directs crystal packing and hydrogen bonding. researchgate.net |
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy of Adamantane Derivatives
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the unoccupied electronic states of a material. stanford.edudiamond.ac.uk The technique involves exciting a core-level electron to an unoccupied molecular orbital by the absorption of a soft X-ray photon. stanford.edu The resulting spectrum provides information about the elemental composition and, more importantly, the chemical bonding environment and orientation of molecules, particularly in thin films and on surfaces. nih.govunt.edu
NEXAFS studies of saturated hydrocarbons, including adamantane and other diamondoids, have been conducted to understand their electronic structure. The C 1s NEXAFS spectra of saturated hydrocarbons are characterized by transitions to unoccupied σ* orbitals (C-H* and C-C*). aip.orgaip.org For adamantane, these spectra reveal features that are sensitive to the specific geometry of the carbon cage. aip.org
Research on self-assembled monolayers of diamondoid thiols on gold surfaces has utilized NEXAFS to determine the molecular orientation with a high degree of precision. nih.govunt.eduresearchgate.net The polarization dependence of the NEXAFS signal allows for the calculation of the tilt and twist angles of the adamantane cage with respect to the substrate surface. unt.edu These studies have shown that highly ordered monolayers can be formed, with the orientation controlled by the functionalization site. nih.govunt.edu
For this compound, a NEXAFS study could provide detailed information on its unoccupied molecular orbitals. If studied as a thin film or monolayer, the polarization-dependent NEXAFS spectra could be used to determine the preferred orientation of the molecule on a surface. The spectra would be expected to show characteristic resonances for the C-H* and C-C* orbitals of both the adamantane cage and the isopropyl group. researchgate.netusask.ca
Information from NEXAFS on Adamantane Derivatives
| Feature | Information Gained |
|---|---|
| Resonance Energies | Identity of unoccupied molecular orbitals (e.g., C-H, C-C). aip.org |
| Resonance Intensities | Information on the density of unoccupied states. |
Theoretical and Computational Investigations of 1 Isopropyladamantane
Quantum Chemical Calculations of Molecular Structure and Properties
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of molecules. For 1-isopropyladamantane, these theoretical approaches offer insights that complement experimental data, which can sometimes be challenging to obtain for complex adamantane (B196018) derivatives.
Density Functional Theory (DFT) has become a primary method for computational studies of adamantane derivatives due to its balance of accuracy and computational efficiency. DFT methods are used to determine the geometric and electronic characteristics of molecules.
In a notable study, the structure of this compound was investigated using DFT with the Becke–Lee–Yang–Parr (B3LYP) hybrid energy functional. Current time information in London, GB. This approach involves optimizing the geometric parameters of the atoms within the molecule. To ensure that the calculated structure represents a true energy minimum on the potential energy surface, the frequencies of normal vibrations are calculated using second derivatives. The absence of imaginary frequencies confirms that the stationary point corresponds to a stable conformation. Current time information in London, GB. Such calculations predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional shape.
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF theory provides a good first approximation, it does not fully account for electron correlation, which is the interaction between individual electrons.
To improve upon the HF method, hybrid functionals have been developed. These functionals incorporate a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, such as DFT. The B3LYP functional is a prominent example of a hybrid functional and is widely used for its accuracy in predicting molecular geometries and energies for organic compounds. Current time information in London, GB. The application of the B3LYP hybrid functional in the study of this compound demonstrates a sophisticated approach to modeling its electronic structure, offering results that are generally in good agreement with experimental data where available. Current time information in London, GB.
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For organic molecules like this compound, Pople-style basis sets are very common.
The 6-31G* basis set was specifically used in the DFT calculations for this compound. Current time information in London, GB. This is a split-valence basis set, meaning it uses two sizes of functions for the valence electrons, providing more flexibility than a minimal basis set. The asterisk () indicates the addition of polarization functions on heavy (non-hydrogen) atoms. These polarization functions allow for a more accurate description of the electron distribution in bonds, which is crucial for molecules with complex three-dimensional structures like adamantanes. While basis sets like Lanl2Dz are often employed for systems containing heavier elements, the 6-31G basis set is well-suited for hydrocarbon analysis.
Energy Calculations
Beyond molecular structure, computational methods are crucial for determining the energetic properties of molecules, which govern their stability and reactivity.
The total energy of a molecule is a key output of quantum chemical calculations and represents the sum of the electronic energy and the nuclear repulsion energy for a given geometry. For this compound, the total energy was calculated using the DFT method with the B3LYP functional and the 6-31G* basis set. Current time information in London, GB. This value corresponds to the molecule at a stationary point on the potential energy surface, typically the optimized ground state geometry. While the absolute total energy value itself is not directly comparable between different computational methods, differences in total energies are used to calculate important thermodynamic properties.
Table 1: Calculated Total Energy for this compound
| Computational Method | Basis Set | Total Energy (Hartree) |
| DFT (B3LYP) | 6-31G* | Data not available |
Note: Specific numerical data from the cited study were not publicly accessible.
The Gibbs free energy of formation (ΔGf°) is a critical thermodynamic quantity that indicates the stability of a compound relative to its constituent elements in their standard states. It is a more practical measure of stability under constant temperature and pressure conditions than total energy alone, as it includes entropic contributions.
Theoretical calculations were performed to determine the Gibbs free energy of formation for this compound. Current time information in London, GB. These calculations are particularly valuable for understanding the outcomes of chemical reactions, such as the alkylation of adamantane with isopropyl alcohol. The study found that the calculated Gibbs free energies of formation for the products, including this compound, were in qualitative agreement with the experimentally observed product composition, demonstrating the predictive power of the computational approach. Current time information in London, GB.
Table 2: Calculated Gibbs Free Energy of Formation for this compound
| Computational Method | Basis Set | Gibbs Free Energy of Formation (kJ/mol) |
| DFT (B3LYP) | 6-31G* | Data not available |
Note: Specific numerical data from the cited study were not publicly accessible.
Vibrational Frequency Calculations
Theoretical vibrational frequency analysis is a cornerstone of computational chemistry, providing a molecular fingerprint that aids in the identification and characterization of compounds. mdpi.com For this compound, these calculations are typically performed using Density Functional Theory (DFT), which offers a balance of accuracy and computational cost. spectroscopyonline.com Methods such as B3LYP or PBEPBE are commonly employed with various basis sets to predict the infrared (IR) and Raman spectra. spectroscopyonline.com
The process involves first optimizing the molecular geometry to find a stable energy minimum. Subsequently, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). mdpi.com The resulting frequencies correspond to the normal modes of vibration of the molecule.
For this compound, the calculated spectrum can be divided into distinct regions:
C-H Stretching Modes: Typically found in the 2800-3000 cm⁻¹ region, corresponding to the stretching of carbon-hydrogen bonds on both the adamantane cage and the isopropyl group. Calculations on the parent adamantane molecule show these modes appearing around 2948-2954 cm⁻¹. researchgate.net
CH₂ Scissoring and CH₃ Bending Modes: These vibrations, occurring in the 1350-1470 cm⁻¹ range, are characteristic of the adamantane cage and the isopropyl substituent. The CH₂ scissoring vibration in adamantane is observed experimentally at 1436 cm⁻¹. researchgate.net
Adamantane Cage Modes: A complex series of C-C stretching and C-C-C bending vibrations that are characteristic of the rigid diamondoid cage structure, typically appearing below 1300 cm⁻¹.
Isopropyl Group Modes: Specific vibrations related to the isopropyl group, including rocking and twisting motions, which are coupled with the cage modes.
These theoretical calculations not only predict the frequencies but also the intensities of the IR and Raman bands, allowing for a direct, albeit often scaled, comparison with experimental spectra.
Table 1: Representative Vibrational Mode Regions for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Structural Unit |
|---|---|---|
| C-H Stretch | 2800 - 3000 | Adamantane Cage & Isopropyl Group |
| CH₂ Scissor / CH₃ Bend | 1350 - 1470 | Adamantane Cage & Isopropyl Group |
| C-C Stretch | 900 - 1200 | Adamantane Cage |
| Cage Bending/Deformation | < 900 | Adamantane Cage |
Electronic Structure Studies
Ionization Potential (IP) is the minimum energy required to remove an electron from a neutral molecule in its gaseous state, while Electron Affinity (EA) is the energy released when an electron is added. nih.gov These fundamental properties are crucial for understanding the chemical reactivity and electronic behavior of this compound.
Computational methods, particularly DFT, are widely used to estimate these values. A common and physically justified approach involves calculating the total electronic energies of the neutral molecule (N), its cation (N+), and its anion (N-). The IP and EA are then determined by the energy differences: researchgate.net
IP = E(cation) - E(neutral)
EA = E(neutral) - E(anion)
While Koopmans' theorem, which approximates the IP as the negative of the Highest Occupied Molecular Orbital (HOMO) energy, is a simpler method, it is considered more reliable for Hartree-Fock calculations than for DFT. nih.govresearchgate.net For DFT calculations, the energy difference method (often called the ΔSCF method) is generally preferred for higher accuracy. researchgate.net
For alkyladamantanes, the IP is influenced by the electron-donating nature of the alkyl group. The isopropyl group, being an electron-donating group, is expected to lower the ionization potential of this compound compared to the unsubstituted adamantane molecule. The electron affinity is expected to be low, as the saturated hydrocarbon cage does not readily accept an extra electron.
Table 2: Methods for Calculating Ionization Potential and Electron Affinity
| Property | Computational Method | Formula | Notes |
|---|---|---|---|
| Ionization Potential (IP) | Energy Difference (ΔSCF) | E(cation) - E(neutral) | Generally the most accurate approach with DFT. researchgate.net |
| Electron Affinity (EA) | Energy Difference (ΔSCF) | E(neutral) - E(anion) | Physically justifiable and preferred for DFT. researchgate.net |
| Ionization Potential (IP) | Koopmans' Theorem | -E(HOMO) | An approximation, more suited for Hartree-Fock theory. researchgate.net |
Reaction Path Analysis and Prediction of Chemical Transformations
Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions. For this compound, reaction path analysis can predict the likelihood and pathways of transformations, which often involve carbocation intermediates. Adamantane derivatives are well-known for undergoing rearrangements to form the most stable carbocation, typically at a tertiary bridgehead position.
Reaction path analysis involves mapping the potential energy surface (PES) that connects reactants, transition states, and products. By calculating the energies of these stationary points, one can determine the activation energies and reaction enthalpies. For instance, the protonation of this compound could lead to the formation of a carbocation, which might then undergo hydride or alkyl shifts.
Computational methods can be used to:
Locate Transition States: Algorithms are used to find the saddle point on the PES that represents the highest energy barrier along the reaction coordinate.
Calculate Activation Energies: The energy difference between the reactant and the transition state determines the kinetic barrier of the reaction.
Trace Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can follow the path downhill from a transition state to connect it to the corresponding reactants and products, confirming the proposed mechanism.
This type of analysis is crucial for understanding isomerization processes in alkyladamantanes and predicting the distribution of products under various reaction conditions.
Conformational Energy Landscape Exploration
The substitution of an isopropyl group on the adamantane cage introduces conformational flexibility due to rotation around the C-C single bond connecting the group to the cage. libretexts.org Exploring the conformational energy landscape provides insight into the molecule's preferred shapes and the energy barriers between them. chemistrysteps.com
The primary degree of freedom is the dihedral angle defining the orientation of the isopropyl group relative to the adamantane framework. A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step. This process reveals:
Energy Minima: These correspond to stable, staggered conformations where steric hindrance between the methyl groups of the isopropyl substituent and the adamantane cage is minimized.
Energy Maxima: These represent unstable, eclipsed conformations that correspond to the transition states for rotation. chemistrysteps.com
Rotational Barrier: The energy difference between the most stable (staggered) and least stable (eclipsed) conformation defines the barrier to rotation. chemistrysteps.com For a simple molecule like ethane, this barrier is about 12 kJ/mol (2.9 kcal/mol). chemistrysteps.com For this compound, the barrier would be influenced by the steric bulk of the adamantane cage.
These calculations help to understand the dynamic behavior of the molecule and the relative populations of different conformers at a given temperature.
Table 3: Conformational Analysis Parameters
| Parameter | Description | Significance |
|---|---|---|
| Dihedral Angle | The angle of rotation around the bond connecting the isopropyl group to the adamantane cage. | Defines the specific conformation. |
| Staggered Conformer | A low-energy conformation where groups are maximally separated. | Represents a stable state. |
| Eclipsed Conformer | A high-energy conformation where groups are aligned. | Represents the transition state for rotation. chemistrysteps.com |
| Rotational Energy Barrier | The energy difference between the staggered and eclipsed conformers. | Determines the rate of interconversion between stable conformers. chemistrysteps.com |
Applications of 1 Isopropyladamantane in Materials Science and Nanotechnology
Polymer Science and Engineering
The incorporation of the 1-isopropyladamantane moiety into polymer chains, either as a building block in the main chain or as a pendent group, imparts significant improvements to the material's properties. Its three-dimensional structure disrupts polymer chain packing, influencing solubility and processability, while its inherent stability enhances the final polymer's performance.
Adamantane (B196018) derivatives are utilized as monomers or structural units in the synthesis of a variety of high-performance polymers. pensoft.net The tetrahedral geometry and rigidity of the adamantane cage are key features that make it an attractive building block for creating polymers with unique architectures, such as star polymers and three-dimensional networks. usm.edu For instance, adamantane-based diamines can be reacted with dianhydrides to form polyimides, a class of polymers known for their exceptional thermal and chemical resistance. rsc.org The synthesis of polymers like poly(1,3-adamantane) through cationic ring-opening polymerization of 1,3-dehydroadamantanes further demonstrates the versatility of the adamantane cage as a fundamental component in polymer backbones. researchgate.netresearchgate.net The inclusion of such bulky groups is a strategic approach to designing polymers with tailored properties for specific applications. pensoft.net
The mechanical strength of polymers can also be enhanced by the presence of the adamantane cage. Its rigid structure contributes to the stiffness of the polymer chains, which can lead to higher tensile modulus. rsc.org For example, polyimides derived from adamantane-containing diamines have shown excellent mechanical properties alongside high thermal stability. rsc.org The compact, cage-like structure of adamantane also contributes to increased chemical resistance in the polymers it constitutes.
Below is a table summarizing the typical influence of incorporating adamantane moieties on key polymer properties.
| Property | Influence of Adamantane Incorporation | Rationale |
| Thermal Stability | Significant Increase | The inherent high thermal stability of the strain-free adamantane skeleton. researchgate.netacs.org |
| Glass Transition Temperature (Tg) | Significant Increase | The bulky and rigid structure restricts segmental motion of polymer chains. usm.edursc.org |
| Mechanical Strength | Increase in Stiffness/Modulus | The rigid adamantane cage enhances the overall rigidity of the polymer structure. usm.edursc.org |
| Solubility | Often Improved | The bulky, three-dimensional shape can disrupt regular chain packing, preventing crystallization and improving solubility in organic solvents. usm.edu |
Poly(1-vinyladamantane) is a notable example of a polymer with a pendent adamantane group. It is synthesized through the cationic polymerization of its monomer, 1-vinyladamantane. acs.orgresearchgate.net The synthesis of this polymer has been studied with various initiating systems to control its molecular weight and properties. acs.org The resulting polymer possesses the characteristic high thermal stability associated with adamantane-containing materials. The bulky adamantyl group attached to the polymer backbone makes it a sterically demanding structure, which influences its polymerization behavior and final properties. acs.orgresearchgate.net This polymer serves as a crucial material in the field of nanotechnology, particularly in the synthesis of nanodiamonds. acs.orgresearchgate.net
Nanomaterials Development
The unique molecular structure of diamondoids, the class of molecules to which this compound belongs, makes them valuable building blocks in nanotechnology. Their cage-like structure serves as a molecular analogue of the diamond lattice, enabling their use as templates and in the construction of highly ordered nanoscale assemblies.
Adamantane and its derivatives are utilized as molecular precursors or templates for the synthesis of nanodiamonds. stanford.edu Poly(1-vinyladamantane), for instance, has been successfully employed as a template for creating nanodiamonds in a diamond anvil cell under conditions of high pressure and moderate temperature. acs.orgresearchgate.net The adamantane units within the polymer chain act as seed crystals, guiding the arrangement of carbon atoms into a diamond lattice structure. This method allows for the formation of very small nanodiamonds, with sizes ranging from less than 10 nm to 20 nm. researchgate.net Another approach involves using adamantane mixed with other carbon sources, like detonation nanodiamonds, and subjecting the mixture to high-pressure, high-temperature (HPHT) conditions to produce nanodiamonds of controlled sizes. mdpi.com This template-based approach is a promising strategy for the bottom-up fabrication of one-dimensional nanomaterials. nih.govchemistryviews.org
Functionalized diamondoids, including derivatives of adamantane, are key components in the development of self-assembled monolayers (SAMs). rsc.org These are highly ordered molecular layers that spontaneously form on a substrate surface. By attaching specific functional groups, such as thiols or N-heterocyclic carbenes, to the adamantane cage, these molecules can be directed to bind to metal surfaces like gold, silver, and platinum. stanford.edursc.org
These SAMs exhibit remarkable properties, including high thermodynamic stability and the ability to modulate the work function of the metal substrate. stanford.edursc.org The rigid and well-defined structure of the adamantane core allows for the formation of densely packed and highly organized monolayers. uni-giessen.de Such diamondoid-based SAMs are being explored for a variety of applications in nanoelectronics, including as robust mechanical coatings and efficient electron-emitting cathodes, due to their negative electron affinity. stanford.edursc.org The ability to tailor the functional groups attached to the diamondoid cage offers a way to precisely control the surface properties and functionality of the resulting nanomaterials. arxiv.org
Electron Emitter Applications
Diamondoids, the class of molecules to which this compound belongs, have been identified as promising candidates for electron emission applications, particularly in the development of field-emission devices (FEDs). lbl.gov The potential of these molecules stems from their negative electron affinity (NEA), a property that allows for the efficient emission of electrons with a narrow energy distribution. aps.orgresearchgate.net
Research on diamondoid monolayers has demonstrated that they can yield sharp energy distribution peaks, a highly desirable characteristic for electron emitters. lbl.gov While much of the specific research has focused on other functionalized diamondoids, the fundamental electronic properties are rooted in the diamond-like cage structure that this compound possesses. The presence of the isopropyl group can modulate the electronic properties of the adamantane cage, potentially influencing its performance as an electron emitter.
Studies have shown that self-assembled monolayers of certain diamondoids on metal substrates exhibit monochromatic electron emission, a phenomenon crucial for applications requiring high-resolution electron beams, such as electron microscopy and electron beam lithography. lbl.govuni-giessen.de The stability of these monolayers is a key factor for practical applications, and research into protective coatings, such as graphene, has shown promise in enhancing their durability under operational conditions. uni-giessen.de Although specific performance data for this compound as an electron emitter is not extensively detailed in publicly available literature, the established properties of the broader diamondoid family provide a strong indication of its potential in this field.
Table 1: Comparative Properties of Electron Emitter Materials
| Material | Work Function (eV) | Energy Spread of Emitted Electrons | Stability |
|---|---|---|---|
| Diamondoids (general) | Negative Electron Affinity | Narrow (<0.5 eV) | Moderate, can be enhanced with coatings |
| Carbon Nanotubes | ~4.5 - 5.0 | Broader | High |
| Tungsten | ~4.5 | Broad (thermal) | High |
This table provides a general comparison. Specific values can vary based on functionalization, morphology, and operating conditions.
Advanced Lubricants and Functional Fluids
The thermal stability and robust nature of the adamantane cage make its derivatives, including this compound, suitable for applications as advanced lubricants and functional fluids, particularly in environments with demanding operational conditions. wikipedia.org Alkyl-substituted adamantanes have been explored for their utility in high-performance synthetic lubricants.
The rigid, bulky structure of this compound can contribute to the formation of a stable lubricating film between moving surfaces, reducing friction and wear. Unlike conventional hydrocarbon lubricants that may break down at high temperatures, the adamantane core's high thermal stability helps to maintain the lubricant's integrity. Patents in this field describe lubricant compositions that include alkyl-substituted adamantanes to enhance viscosity and thermal-oxidative stability. google.com
While specific performance metrics for lubricants formulated with this compound are proprietary and not widely published in academic literature, the general properties of alkyladamantanes suggest their suitability for specialized applications where standard lubricants may fail. These could include aerospace, high-performance engines, and industrial machinery operating under extreme temperatures and pressures.
Table 2: Properties of Adamantane-Based Lubricant Components
| Property | Adamantane Derivatives | Conventional Mineral Oil |
|---|---|---|
| Thermal Stability | High | Moderate |
| Oxidative Stability | High | Moderate to Low |
| Viscosity Index | Can be tailored through substitution | Varies |
| Volatility | Low | Higher |
This table presents a qualitative comparison of general characteristics.
Other Industrial and Specialized Applications
Beyond electron emitters and lubricants, the adamantane scaffold of this compound lends itself to a variety of other industrial and specialized applications. The ability to functionalize the adamantane cage allows for its incorporation into a wide range of materials, modifying their properties in predictable ways.
In polymer science, adamantane derivatives are used to create polymers with enhanced thermal stability, mechanical strength, and desirable optical properties. wikipedia.org The bulky and rigid nature of the adamantyl group can increase the glass transition temperature of polymers, making them suitable for high-temperature applications. While the specific use of this compound in commercial polymers is not extensively documented, it serves as a molecular building block that can be integrated into polymer chains.
Furthermore, the unique molecular structure of adamantane and its derivatives makes them valuable in the field of supramolecular chemistry and nanotechnology. They can act as rigid linkers or nodes in the construction of complex molecular architectures, such as metal-organic frameworks (MOFs) and other nanomaterials. rsc.org These materials have potential applications in gas storage, catalysis, and sensing. The isopropyl group on the adamantane cage can influence the self-assembly processes and the final properties of these supramolecular structures.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes to Access Specific Derivatives
The functionalization of the adamantane (B196018) cage, particularly at its tertiary bridgehead positions, is a cornerstone of its chemistry. While traditional methods have been effective, future research is increasingly focused on developing more efficient, selective, and sustainable synthetic routes to access specific derivatives of 1-isopropyladamantane. A key area of development is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby streamlining synthetic pathways.
Recent advancements in catalysis offer promising avenues. chemrxiv.org Photoredox and H-atom transfer (HAT) catalysis are emerging as powerful tools for the selective C–H alkylation of adamantanes. chemrxiv.org These methods demonstrate excellent chemoselectivity for the strong tertiary C–H bonds characteristic of the adamantane framework. chemrxiv.org Such catalyst-controlled reactions could be adapted to selectively introduce functional groups onto the this compound scaffold, even in the presence of other reactive sites within a complex molecule.
Furthermore, metal-free oxidative carbonylation represents another innovative approach. This method utilizes radical intermediates to directly convert C-H bonds into esters, offering a pathway to acyl derivatives of this compound. nih.gov The development of regioselective C-H functionalization techniques will be crucial for synthesizing complex, multi-substituted adamantane derivatives with precisely controlled architectures for applications in medicinal chemistry and materials science. nih.govresearchgate.net
Table 1: Comparison of Synthetic Strategies for Adamantane Functionalization
| Synthetic Strategy | Description | Potential Advantages for this compound |
|---|---|---|
| Direct C-H Functionalization | Activation and conversion of a C-H bond into a C-C or C-X bond without prior functionalization. nih.gov | Atom economy, reduced synthetic steps, access to novel derivatives. |
| Photoredox/HAT Catalysis | Uses light and a catalyst to generate radical intermediates for selective C-H bond activation. chemrxiv.org | High selectivity for tertiary C-H bonds, mild reaction conditions. |
| Metal-Free Oxidative Carbonylation | A radical-based process to introduce carbonyl groups directly from C-H bonds using carbon monoxide. nih.gov | Avoidance of heavy metal catalysts, direct route to esters and other carbonyls. |
| Rearrangement Synthesis | Lewis-acid catalyzed rearrangement of other polycyclic hydrocarbons to form the adamantane cage. nih.gov | Access to the core adamantane structure from more readily available precursors. |
Advanced Spectroscopic Techniques for Elucidating Dynamic Processes
Understanding the conformational dynamics and intermolecular interactions of this compound and its derivatives is essential for predicting their behavior in various systems. While standard spectroscopic methods like 1H and 13C Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are routinely used for structural confirmation, advanced techniques are required to probe dynamic processes. nih.govmdpi.com
Two-dimensional (2D) NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning complex spectra of substituted adamantanes, providing detailed structural insights. nih.gov For studying dynamic processes, such as host-guest interactions or conformational changes, techniques like variable temperature (VT) NMR can provide thermodynamic and kinetic information.
Solid-state NMR spectroscopy is another powerful tool, particularly for analyzing adamantane-containing polymers and materials where solution-state techniques are not applicable. pensoft.net Magic-angle spinning (MAS) can provide high-resolution spectra of solid samples, offering insights into the structure and dynamics in the solid state. researchgate.net Furthermore, fluorescence spectroscopy can be employed, especially in the context of supramolecular chemistry. By labeling an adamantane derivative with a fluorophore, techniques like Fluorescence Correlation Spectroscopy (FCS) can be used to study host-guest complexation stoichiometry and determine association equilibrium constants with high sensitivity.
Integration of Computational Chemistry with Experimental Studies
The synergy between computational chemistry and experimental studies provides a powerful paradigm for understanding and predicting the properties of this compound derivatives. Density Functional Theory (DFT) has become a standard tool for investigating the structural, electronic, and vibrational properties of these molecules. ksu.edu.sa DFT calculations can predict NMR chemical shifts, vibrational frequencies, and bond lengths with a high degree of accuracy, aiding in the interpretation of experimental spectra. nih.govksu.edu.sa
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments, such as in solution or within a host-guest complex. ksu.edu.saresearchgate.net These simulations can provide insights into the stability of complexes, the nature of intermolecular interactions (like van der Waals and Coulomb forces), and conformational preferences over time. ksu.edu.sa For example, MD simulations have been used to explore the self-assembly mechanism of supramolecular polymers involving adamantane and cyclodextrin, revealing a "node-rebar-cement" mode of action. nih.gov
Molecular docking studies are particularly relevant for predicting the binding affinity and orientation of adamantane derivatives within the active sites of enzymes or receptors, which is crucial for drug design. mdpi.comnih.gov By combining the results of docking, DFT, and MD simulations with experimental data from X-ray crystallography and in vitro assays, researchers can build comprehensive models that explain the structure-activity relationships of bioactive adamantane compounds. mdpi.com This integrated approach accelerates the design and optimization of new molecules with desired properties. researchgate.netresearchgate.net
Table 2: Computational Methods in Adamantane Research
| Computational Method | Application Area | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Structural and Electronic Properties | Bond lengths, angles, vibrational frequencies, NMR shifts, molecular orbitals. ksu.edu.sanih.gov |
| Molecular Dynamics (MD) Simulations | Dynamic Behavior & Interactions | Stability of complexes, conformational changes, solvation effects, binding free energies. ksu.edu.saresearchgate.net |
| Molecular Docking | Host-Guest & Protein-Ligand Binding | Binding modes, affinity scores, identification of key interactions. mdpi.comnih.gov |
| Quantum Theory of Atoms-in-Molecules (QTAIM) | Analysis of Chemical Bonds | Strength and nature of intermolecular interactions like hydrogen bonds. mdpi.com |
Exploration of New Material Applications Beyond Current Scope
The unique properties of the adamantane cage—rigidity, thermal stability, and defined tetrahedral geometry—make it an attractive building block for advanced materials. usm.edunbinno.com While adamantane-containing polymers have been developed to enhance properties like glass transition temperature (Tg) and mechanical strength, future research is poised to explore more sophisticated applications. usm.eduacs.org
One emerging area is in the field of nonlinear optical (NLO) materials. Recent studies on adamantane-type clusters, including both organic derivatives and inorganic analogues, have revealed strong NLO properties, such as second-harmonic generation (SHG) and highly-directed white-light generation (WLG). rsc.orgrsc.org By tuning the elemental composition and organic substituents on the adamantane core, it may be possible to design this compound-based "cluster glasses" for light conversion devices. rsc.org
In nanotechnology, the self-assembly properties of adamantane derivatives can be harnessed to create molecular building blocks for crystal engineering. wikipedia.org The potential for adamantane-containing polymers in high-technology fields is vast, including applications as:
Gas Separation Membranes: The rigid structure can create well-defined microporosity.
Advanced Coatings: Enhancing thermal and solvent resistance for touchscreens or aerospace components. nbinno.comwikipedia.org
Optoelectronic Materials: Colorless polyimides derived from adamantane-containing diamines show excellent optical transparency and thermal stability, making them suitable for optical and optoelectronic applications. rsc.org
The incorporation of the this compound moiety could offer a way to fine-tune solubility and processing characteristics of these high-performance materials without compromising their desirable bulk properties. researchgate.net
Supramolecular Assembly and Host-Guest Chemistry with this compound
The adamantane group is a classic "guest" in supramolecular chemistry, known for its strong and specific non-covalent interactions with various molecular "hosts." nih.gov This host-guest chemistry is a powerful tool for constructing complex, self-assembled systems with applications in drug delivery, sensing, and bioanalytics. nih.govmdpi.com The this compound moiety is an excellent candidate for these applications due to its lipophilicity and steric bulk, which are key drivers for binding within hydrophobic host cavities. nih.gov
The most well-studied hosts for adamantane are cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). pensoft.netnih.gov
Cyclodextrins (CDs): These cyclic oligosaccharides have a hydrophobic inner cavity that perfectly accommodates the adamantane cage, leading to the formation of stable inclusion complexes. This interaction is widely used to improve the solubility and bioavailability of adamantane-containing drugs and to construct supramolecular hydrogels and nanoparticles. pensoft.netmdpi.com
Cucurbit[n]urils (CB[n]): These macrocyclic hosts exhibit even higher binding affinities for adamantane guests compared to cyclodextrins. nih.gov The strong ADA/CB[n] interaction has been leveraged for controlled drug release, bioimaging, and the construction of responsive DNA nanostructures. nih.govnih.gov
Future research will likely focus on creating more complex and functional supramolecular systems. This includes the development of multi-stimuli-responsive materials where the host-guest interaction involving this compound can be modulated by external signals like pH, light, or temperature. Furthermore, the use of these interactions in surface recognition and targeted drug delivery, where adamantane acts as an anchor to lipid bilayers or cell surfaces, remains a promising field of exploration. mdpi.comresearchgate.net
Q & A
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer : Document exact stoichiometry, solvent batch numbers, and purification steps (e.g., column chromatography gradients). Share raw spectral data and crystallographic files in supplementary materials. Use IUPAC nomenclature consistently and adhere to SAFIR guidelines for reaction reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
